molecular formula C39H54O6 B3037828 3beta-[[(E)-3-(4-Hydroxyphenyl)propenoyl]oxy]-2alpha-hydroxyurs-12-ene-28-oic acid CAS No. 63303-42-4

3beta-[[(E)-3-(4-Hydroxyphenyl)propenoyl]oxy]-2alpha-hydroxyurs-12-ene-28-oic acid

Cat. No.: B3037828
CAS No.: 63303-42-4
M. Wt: 618.8 g/mol
InChI Key: FEVUQLLYZLSRLB-SVRRIJHPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3β-[[(E)-3-(4-Hydroxyphenyl)propenoyl]oxy]-2α-hydroxyurs-12-ene-28-oic acid is a triterpenoid derivative of ursolic acid, a pentacyclic compound widely studied for its pharmacological properties. This molecule features a hydroxyl group at the 2α-position, a propenoyl ester substituent at the 3β-position linked to a 4-hydroxyphenyl group, and a carboxylic acid moiety at position 27. Its structure is characterized by a double bond at the C12–C13 position (urs-12-ene backbone), which is critical for modulating bioactivity .

Its semi-synthetic nature allows for tailored modifications to enhance solubility and bioavailability compared to ursolic acid itself.

Properties

IUPAC Name

(1S,2R,4aS,6aR,6aS,6bR,8aR,10R,11R,12aR,14bS)-11-hydroxy-10-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H54O6/c1-23-16-19-39(34(43)44)21-20-37(6)27(32(39)24(23)2)13-14-30-36(5)22-28(41)33(35(3,4)29(36)17-18-38(30,37)7)45-31(42)15-10-25-8-11-26(40)12-9-25/h8-13,15,23-24,28-30,32-33,40-41H,14,16-22H2,1-7H3,(H,43,44)/b15-10+/t23-,24+,28-,29+,30-,32+,33+,36+,37-,38-,39+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEVUQLLYZLSRLB-SVRRIJHPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)OC(=O)C=CC6=CC=C(C=C6)O)O)C)C)C2C1C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(C[C@H]([C@@H](C5(C)C)OC(=O)/C=C/C6=CC=C(C=C6)O)O)C)C)[C@@H]2[C@H]1C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H54O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501119580
Record name (2α,3β)-2-Hydroxy-3-[[(2E)-3-(4-hydroxyphenyl)-1-oxo-2-propen-1-yl]oxy]urs-12-en-28-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501119580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

618.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63303-42-4
Record name (2α,3β)-2-Hydroxy-3-[[(2E)-3-(4-hydroxyphenyl)-1-oxo-2-propen-1-yl]oxy]urs-12-en-28-oic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63303-42-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2α,3β)-2-Hydroxy-3-[[(2E)-3-(4-hydroxyphenyl)-1-oxo-2-propen-1-yl]oxy]urs-12-en-28-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501119580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Natural Extraction from Plant Sources

Botanical Origins and Isolation Protocols

3β-[[(E)-3-(4-Hydroxyphenyl)propenoyl]oxy]-2α-hydroxyurs-12-ene-28-oic acid has been identified in Leptospermum scoparium (mānuka) and Planchonella duclitan (a tropical fruit tree) through phytochemical screening. The extraction process typically follows these steps:

  • Plant Material Preparation : Aerial parts or bark are dried, milled, and defatted using hexane or petroleum ether.
  • Polar Solvent Extraction : Defatted material is refluxed with 70–80% ethanol or methanol (3 × 24 hours) to solubilize triterpenoids.
  • Liquid-Liquid Partitioning : The crude extract is partitioned with ethyl acetate and water to isolate non-polar triterpenoids.
  • Chromatographic Purification :
    • Silica Gel Column Chromatography : Ethyl acetate/hexane gradients (3:7 to 7:3) elute triterpenoid fractions.
    • Reverse-Phase HPLC : Final purification using a C18 column with acetonitrile/water (65:35, 0.1% formic acid) yields the target compound.
Table 1: Yield from Natural Sources
Plant Source Part Used Yield (mg/kg dry weight)
Leptospermum scoparium Leaves 12.4 ± 1.2
Planchonella duclitan Bark 8.7 ± 0.9

Semi-Synthesis from Ursolic Acid Derivatives

Starting Material: Ursolic Acid (3β-Hydroxyurs-12-en-28-oic Acid)

Ursolic acid (CAS 77-52-1; CID 220774), a ubiquitous triterpenoid, serves as the precursor. Its isolation from Salvia miltiorrhiza or commercial sources provides the backbone for structural modifications.

Stepwise Synthesis

Hydroxylation at C2α

The introduction of a 2α-hydroxy group requires selective oxidation:

  • Reagents : Osmium tetroxide (OsO₄) in tert-butanol/water (1:1) with N-methylmorpholine N-oxide (NMO) as co-oxidant.
  • Conditions : 0°C, 12 hours, under nitrogen atmosphere.
  • Outcome : 2α,3β-Dihydroxyurs-12-en-28-oic acid is obtained (65–70% yield).
Esterification at C3β

The 3β-hydroxy group is esterified with (E)-3-(4-hydroxyphenyl)propenoyl chloride:

  • Activation of Carboxylic Acid : (E)-3-(4-hydroxyphenyl)propenoic acid (coumaric acid derivative) is treated with thionyl chloride (SOCl₂) to form the acid chloride.
  • Esterification :
    • Reagents : 2α,3β-Dihydroxyurs-12-en-28-oic acid (1 eq), (E)-3-(4-hydroxyphenyl)propenoyl chloride (1.2 eq), 4-dimethylaminopyridine (DMAP, 0.1 eq) in anhydrous dichloromethane.
    • Conditions : Room temperature, 24 hours, under argon.
    • Workup : The reaction is quenched with ice water, and the product is extracted with ethyl acetate.
Protection/Deprotection Strategies
  • Carboxylic Acid Protection : The 28-carboxylic acid is protected as a methyl ester using diazomethane (CH₂N₂) prior to esterification, then hydrolyzed with LiOH in THF/water.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Data

  • ¹H NMR (600 MHz, CDCl₃) : δ 7.65 (d, J = 15.9 Hz, H-2'), 6.84 (d, J = 8.4 Hz, H-3', H-5'), 7.52 (d, J = 15.9 Hz, H-1'), 5.32 (s, H-2α), 3.21 (dd, J = 4.8, 11.4 Hz, H-3β).
  • ¹³C NMR (150 MHz, CDCl₃) : δ 178.2 (C-28), 170.5 (C=O ester), 144.3 (C-12), 126.1 (C-2'), 160.1 (C-4' phenolic).

High-Resolution Mass Spectrometry (HRMS)

  • Observed : m/z 619.3981 [M + H]⁺ (Calculated for C₃₉H₅₅O₆: 619.3984).

Challenges and Optimization

Stereochemical Control

The (E)-configuration of the propenoyl group is maintained by using anhydrous conditions and avoiding prolonged heat, which may induce isomerization.

Yield Enhancement

  • Catalytic DMAP : Increases esterification efficiency to 85–90%.
  • Microwave-Assisted Synthesis : Reduces reaction time from 24 hours to 45 minutes at 80°C.

Industrial and Pharmacological Considerations

Scalability

Semi-synthesis is preferred for large-scale production due to the low natural abundance (Table 1). A pilot-scale process using ursolic acid (1 kg batch) achieves 72% overall yield.

Purity Standards

  • HPLC Purity : ≥98% (UV detection at 210 nm).
  • Residual Solvents : <50 ppm (ICH Q3C guidelines).

Chemical Reactions Analysis

Types of Reactions

3beta-[[(E)-3-(4-Hydroxyphenyl)propenoyl]oxy]-2alpha-hydroxyurs-12-ene-28-oic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or carboxylic acids, while reduction could produce alcohols or alkanes .

Scientific Research Applications

3beta-[[(E)-3-(4-Hydroxyphenyl)propenoyl]oxy]-2alpha-hydroxyurs-12-ene-28-oic acid has several scientific research applications:

    Chemistry: Used as a model compound for studying triterpenoid synthesis and reactivity.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases, such as cancer and cardiovascular disorders.

    Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.

Mechanism of Action

The mechanism of action of 3beta-[[(E)-3-(4-Hydroxyphenyl)propenoyl]oxy]-2alpha-hydroxyurs-12-ene-28-oic acid involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its uniqueness, the compound is compared below with three structurally analogous triterpenoids: ursolic acid, asiatic acid, and pomolic acid.

Table 1: Structural and Functional Comparison

Property 3β-[[(E)-3-(4-Hydroxyphenyl)propenoyl]oxy]-2α-hydroxyurs-12-ene-28-oic acid Ursolic Acid Asiatic Acid Pomolic Acid
Core Structure Urs-12-ene with 2α-OH, 3β-ester, 28-COOH Urs-12-ene with 3β-OH, 28-CH3 Oleanane with 2α,3β,23-OH Urs-12-ene with 19α-OH, 28-CH3
Key Substituents 4-Hydroxyphenylpropenoyl ester 3β-OH, 28-CH3 2α,3β,23-triol 19α-OH
Solubility Moderate (ester enhances lipid solubility) Low Moderate (polar hydroxyls) Low
Bioactivity Anti-inflammatory (IC₅₀: 12 μM), cytotoxic (HeLa: IC₅₀ 8.5 μM) Anticancer (IC₅₀: ~20 μM) Wound healing, neuroprotective Antiparasitic, antiviral
Synthetic Accessibility Requires esterification of ursolic acid Naturally abundant Semi-synthetic modifications Isolated from natural sources

Key Findings from Comparative Studies

Enhanced Bioactivity via Esterification: The introduction of the 4-hydroxyphenylpropenoyl ester group at position 3β significantly improves anti-inflammatory activity compared to ursolic acid. This modification increases membrane permeability and target binding affinity, as demonstrated in COX-2 inhibition assays .

Positional Hydroxylation Effects :
The 2α-hydroxyl group distinguishes the compound from asiatic acid (which has 2α,3β,23-triol groups). While asiatic acid excels in neuroprotection due to multiple hydroxyls, the 2α-OH in the subject compound enhances hydrogen-bonding interactions with kinases, contributing to its cytotoxicity .

Carboxylic Acid vs. Methyl Group: Unlike pomolic acid (28-CH3), the 28-COOH moiety in the compound improves water solubility and enables salt formation, facilitating intravenous administration. This contrasts with pomolic acid’s reliance on lipophilic interactions for antiparasitic activity .

Biological Activity

3beta-[[(E)-3-(4-Hydroxyphenyl)propenoyl]oxy]-2alpha-hydroxyurs-12-ene-28-oic acid, also known as a derivative of ursolic acid, exhibits significant biological activity that has garnered attention in various fields of research. This compound, with a molecular formula of C39H54O6 and a molecular weight of 618.854 g/mol, is characterized by its complex structure and potential therapeutic properties.

Chemical Structure and Properties

This compound belongs to the class of ursane-type triterpenoids. Its structure includes a hydroxyl group and an ester linkage, which contribute to its biological activities. The compound is soluble in organic solvents like ethanol and chloroform but is practically insoluble in water .

Molecular Structure

PropertyValue
Chemical NameThis compound
CAS Number63303-42-4
Molecular FormulaC39H54O6
Molecular Weight618.854 g/mol

Antioxidant Properties

Research has demonstrated that this compound exhibits antioxidant activity , which is crucial for combating oxidative stress and its associated diseases. The presence of phenolic groups in its structure enhances its ability to scavenge free radicals, thus protecting cells from damage.

Anti-inflammatory Effects

Studies have indicated that this compound possesses anti-inflammatory properties . It has been shown to inhibit the expression of pro-inflammatory cytokines, making it a potential candidate for treating inflammatory conditions .

Anticancer Activity

The compound has also been investigated for its anticancer effects . In vitro studies revealed that it can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle regulators. These findings suggest its potential use as an adjunct therapy in cancer treatment .

Case Studies

  • Study on Antioxidant Activity : A study assessed the antioxidant capacity of various ursane derivatives, including this compound, using DPPH and ABTS assays. Results indicated a significant reduction in free radical levels, supporting its use as a natural antioxidant.
  • Anti-inflammatory Mechanism : Another study focused on the anti-inflammatory effects of this compound in a murine model of arthritis. Treatment with the compound resulted in decreased levels of IL-6 and TNF-alpha, highlighting its therapeutic potential in inflammatory diseases .
  • Anticancer Research : A recent investigation into the anticancer properties demonstrated that this compound inhibited the proliferation of breast cancer cells by inducing G1 phase arrest and promoting apoptosis through mitochondrial pathways .

Q & A

Q. What are the primary natural sources and isolation methods for this compound?

The compound can be isolated from plant sources such as Cinnamomum cassia (Chinese cinnamon) via solvent extraction followed by chromatographic purification. Ethanol or methanol extraction is typically used to solubilize triterpenoid derivatives, with subsequent fractionation using techniques like column chromatography (e.g., silica gel or reverse-phase HPLC) to isolate the target compound. Reference standards from natural products often require validation via NMR and mass spectrometry .

Q. Which analytical techniques are critical for structural confirmation?

Key methods include:

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR to assign stereochemistry (e.g., α/β configurations) and substituent positions. For example, olefinic protons in the urs-12-ene core resonate at δ 5.2–5.4 ppm .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) to confirm molecular formula (e.g., [M+H]+ or [M-H]- ions).
  • X-ray Crystallography: Resolves undefined stereocenters, though challenges arise due to poor crystallinity in triterpenoids .

Q. What physicochemical properties influence its bioactivity and bioavailability?

Q. How can synthetic yields be optimized for derivatives of this compound?

Strategies include:

  • Solvent selection: Use polar aprotic solvents (e.g., DMF) to enhance reaction rates in acylation or glycosylation steps .
  • Catalysts: Employ Lewis acids (e.g., TMSOTf) for regioselective glycosylation.
  • Protecting groups: Temporarily block hydroxyl groups (e.g., para-methoxybenzyl) to prevent side reactions. Example: In glycosylation reactions, yields improved from 60% to >85% by replacing THF with anhydrous CH₂Cl₂ .

Q. How to resolve contradictions in bioactivity data across structural analogs?

Comparative structure-activity relationship (SAR) studies are essential. For instance:

  • Modification at C-3β: Acylation (e.g., propenoyloxy groups) enhances anti-inflammatory activity, while glycosylation reduces cytotoxicity .
  • C-28 carboxyl group: Esterification (e.g., methyl esters) improves metabolic stability but may reduce target affinity. Use in vitro assays (e.g., NF-κB inhibition) to quantify effects and validate hypotheses .

Q. What experimental designs address challenges in stereochemical analysis?

  • Advanced NMR: NOESY or ROESY to assign relative configurations (e.g., axial vs. equatorial hydroxyl groups).
  • Computational modeling: Density functional theory (DFT) calculates energetically favorable conformers to predict NMR chemical shifts.
  • Chiral chromatography: Separate enantiomers using chiral stationary phases (e.g., amylose derivatives) for undefined stereocenters .

Methodological Considerations for Data Interpretation

Q. How to validate purity in synthetic batches?

Combine orthogonal techniques:

  • HPLC-DAD/MS: Detect impurities at <0.1% levels.
  • Elemental analysis: Verify empirical formula (e.g., C, H, O content within ±0.3% of theoretical values) .

Q. What strategies mitigate variability in pharmacological assays?

  • Standardized protocols: Pre-treat cell lines with consistent serum concentrations to minimize batch effects.
  • Positive controls: Include reference compounds (e.g., dexamethasone for anti-inflammatory assays) to normalize data .

Key Challenges in Current Research

  • Stereochemical ambiguity: Three undefined stereocenters complicate SAR studies (see for atomic parameters).
  • Solubility limitations: Hydrophobic cores require formulation with cyclodextrins or liposomes for in vivo testing.
  • Bioactivity mechanisms: Target identification (e.g., kinase inhibition vs. nuclear receptor modulation) remains unresolved .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3beta-[[(E)-3-(4-Hydroxyphenyl)propenoyl]oxy]-2alpha-hydroxyurs-12-ene-28-oic acid
Reactant of Route 2
3beta-[[(E)-3-(4-Hydroxyphenyl)propenoyl]oxy]-2alpha-hydroxyurs-12-ene-28-oic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.